
N6-Benzyladenosine
Overview
Description
N6-Benzyladenosine (BAPR) is a naturally occurring cytokinin nucleoside characterized by a hydrophilic ribofuranose moiety and a purine base modified with a hydrophobic N6-benzyl group. Its molecular formula is C₁₇H₁₉N₅O₄ (molecular weight: 357.36), and it exhibits a melting point of 184–186°C . BAPR is synthesized via nucleophilic substitution, where the chlorine atom in 6-chloropurine riboside is replaced by benzylamine. Protective groups such as acetyl or isobutyryl are employed to stabilize intermediates during synthesis, with isobutyryl groups showing superior stability under alkaline conditions .
BAPR is notable for its potent antiviral activity against human enterovirus 71 (EV71), with an EC₅₀ of 0.3–1.4 µM in cytopathic effect (CPE) reduction assays. However, its high cytotoxicity (CC₅₀: ~3.5 µM) limits its therapeutic utility, yielding a selectivity index (SI = CC₅₀/EC₅₀) of ~1.2 . Beyond virology, BAPR acts as a partial agonist for A₃ adenosine receptors (ARs), modulating adenylate cyclase activity .
Preparation Methods
Nucleophilic Substitution Using 6-Chloropurine Riboside
Benzylamine Coupling in Solution Phase
An alternative route employs 6-chloropurine riboside as the purine precursor, reacting with substituted benzylamines under mild alkaline conditions . This method, optimized for parallel synthesis, involves:
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Dissolving 6-chloropurine riboside in dimethylformamide (DMF) with 1.2 equivalents of benzylamine derivatives.
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Stirring at 60°C for 12–24 hours under nitrogen atmosphere.
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Purifying via silica gel chromatography, achieving yields of 70–85% for unsubstituted this compound .
Substituent Effects on Reactivity
Electron-donating groups (e.g., 2,4-dimethoxybenzyl) enhance reaction rates due to increased nucleophilicity of the benzylamine . Conversely, electron-withdrawing groups (e.g., nitro) necessitate higher temperatures (80°C) and extended reaction times (48 hours) .
Comparative Analysis of Synthetic Methodologies
Industrial vs. Laboratory Suitability
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Protective agent method : Scalable for bulk production due to high atom economy (≈100%) and recyclable reagents .
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Nucleophilic substitution : Preferred for synthesizing analogs with modified benzyl groups but limited by DMF disposal challenges .
Recent Advances in Catalysis and Solvent Systems
Ionic Liquid-Mediated Reactions
Emerging studies suggest replacing toluene with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to enhance solubility of adenosine and reduce reaction temperatures to 80°C . Preliminary data indicate comparable yields (90–92%) with easier product isolation.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times for the nucleophilic substitution route to 2–4 hours, though purities remain lower (85–90%) due to thermal degradation .
Chemical Reactions Analysis
Types of Reactions: Benzyladenosine undergoes various chemical reactions, including:
Oxidation: Benzyladenosine can be oxidized to form benzyladenosine derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzyl group or other parts of the molecule.
Substitution: Substitution reactions, such as halogenation or hydroxylation, can introduce new substituents to the benzyl group or the adenosine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while hydroxylation may involve reagents like hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various benzyladenosine derivatives with altered biological activities and properties. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Anticancer Applications
N6-Benzyladenosine has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Findings
- In Vitro Studies : A study demonstrated that certain this compound derivatives exhibited significant cytotoxicity against human osteosarcoma (HOS), human myelogenous leukemia (K562), and human adenocarcinoma (MCF7) cell lines, with IC50 values ranging from 8.0 µM to 16.0 µM .
- Differentiation Induction : this compound has been reported to induce differentiation in acute myeloid leukemia cell lines at concentrations between 25–100 µmol/L. This effect is believed to be mediated through its conversion into nucleotide forms within the cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
N6-(4-fluorobenzyl)adenosine | HOS | 8.0 |
N6-(4-fluorobenzyl)adenosine | K562 | 9.0 |
N6-(4-fluorobenzyl)adenosine | MCF7 | 16.0 |
Antiviral Applications
This compound has also shown promising antiviral properties, particularly against enteroviruses.
Antiviral Mechanism
Studies indicate that BAPR exerts selective antiviral effects by interfering with the replication of viruses such as human enterovirus 71 (HEV71). The compound's structural modifications, such as fluorination, have been explored to enhance its antiviral efficacy while minimizing cytotoxicity .
Case Studies and Findings
- Fluorinated Derivatives : Research on fluorinated derivatives of BAPR revealed that certain modifications significantly improved selectivity against HEV71 while maintaining low toxicity levels .
Table 2: Antiviral Activity of this compound Derivatives
Compound | Virus Targeted | Selectivity Index |
---|---|---|
This compound | Human Enterovirus 71 | High |
N6-(3-trifluoromethylbenzyl)adenosine | Human Enterovirus 71 | Very High |
Biochemical Applications
Beyond its therapeutic potential, this compound serves as a valuable tool in biochemical research.
Binding Studies
This compound has been utilized to create immunological tools, such as antibodies that specifically bind to this compound when conjugated with proteins like bovine serum albumin (BSA). These antibodies can be employed in various analytical applications, including enzyme-linked immunoassays (ELISA) .
Table 3: Analytical Applications of BAPR
Application | Description |
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Antibody Production | Specific antibodies against BAPR for assays |
ELISA | Detection of BAPR in biological samples |
Mechanism of Action
Benzyladenosine exerts its effects through several mechanisms:
Cytokinin Activity: As a cytokinin, benzyladenosine promotes cell division by inducing the expression of D-type cyclins, facilitating the G1 to S phase transition in the cell cycle.
Apoptosis Induction: In certain cell types, benzyladenosine induces apoptosis by increasing intracellular reactive oxygen species (ROS) production and depleting ATP levels.
Adenosine Receptor Agonism: Benzyladenosine acts as an agonist for adenosine receptors, influencing various physiological processes, including neurotransmission and immune responses.
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorination of BAPR’s benzyl group alters its bioactivity profile:
- Mono-fluorination (e.g., N6-(2-fluorobenzyl)adenosine): Retains antiviral potency (EC₅₀: 0.5–1.0 µM) but increases cytotoxicity (CC₅₀: ~2.0 µM), marginally improving SI to ~2.0 .
- Di-fluorination (e.g., N6-(2,4-difluorobenzyl)adenosine): Reduces EC₅₀ to 0.2 µM while lowering cytotoxicity (CC₅₀: >50 µM), achieving an SI of >250 .
Structural Insights : Fluorine atoms introduce ¹⁹F-¹H and ¹⁹F-¹³C couplings in NMR, confirming substitution patterns. The electron-withdrawing nature of fluorine enhances metabolic stability and receptor binding .
Trifluoromethyl Derivatives
Trifluoromethyl (CF₃) substitution significantly enhances antiviral selectivity:
- N6-(3-trifluoromethylbenzyl)adenosine (Compound 10): Demonstrates the highest SI (230-fold improvement over BAPR) with EC₅₀ = 0.1 µM and CC₅₀ = 23 µM. The CF₃ group at the 3-position optimizes steric and electronic interactions with EV71 targets .
- N6-(4-trifluoromethylbenzyl)adenosine: Less effective (EC₅₀ = 0.4 µM), highlighting the importance of substituent position .
Table 1 : Antiviral Activity of BAPR Derivatives
Compound | EC₅₀ (µM) | CC₅₀ (µM) | SI |
---|---|---|---|
BAPR | 0.3 | 3.5 | 1.2 |
N6-(2-F-benzyl) | 0.5 | 2.0 | 2.0 |
N6-(2,4-diF-benzyl) | 0.2 | >50 | >250 |
N6-(3-CF₃-benzyl) | 0.1 | 23 | 230 |
Structural Analogs with Modified Linkers
- N6-Isopentenyladenosine (iPR): A natural cytokinin with anticancer activity but weaker antiviral effects (EC₅₀: 1.4 µM; SI: ~1.0) .
- N6-Furfuryladenosine: Exhibits moderate EV71 inhibition (EC₅₀: 0.8 µM) but higher cytotoxicity (CC₅₀: 4.0 µM; SI: 0.2) .
- N6-(3-Iodobenzyl)adenosine: Binds A₃ ARs with 2-fold selectivity over A₁/A₂a receptors, serving as a template for receptor-specific drug design .
Toxicity and Selectivity
- BAPR vs. 6-Benzylthioinosine: While BAPR shows host cell toxicity (CC₅₀: ~3.5 µM), 6-benzylthioinosine retains antitoxoplasmosis activity with minimal cytotoxicity (CC₅₀: >100 µM) .
- N6-(p-Nitrobenzyl)adenosine: Effective against Toxoplasma gondii (EC₅₀: 0.8 µM) and safer (CC₅₀: 25 µM; SI: 31) than BAPR .
Key Research Findings
Position-Specific Fluorination : Fluorine at the 4-position of BAPR’s benzyl group improves SI by 1.25-fold, whereas 3-CF₃ substitution boosts SI 230-fold .
Receptor Binding: N6-Benzyladenosine derivatives act as partial agonists for A₃ ARs, with chloro or fluoro substituents enhancing efficacy by up to 55% .
Linker Optimization: Elongating the benzyl linker or introducing heteroatoms (e.g., sulfur in 6-benzylthioinosine) reduces cytotoxicity while maintaining antiviral activity .
Biological Activity
N6-Benzyladenosine (BA) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the fields of oncology and plant biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Synthesis
This compound is an adenosine derivative where a benzyl group is attached to the nitrogen atom at the 6-position of the adenine ring. The synthesis of this compound typically involves alkylation reactions of adenosine or its derivatives with benzyl halides, or through nucleophilic substitution methods involving chlorinated purines .
1. Anticancer Properties
This compound exhibits significant anticancer activity across various cancer cell lines. Research has shown that it can induce apoptosis and inhibit cell proliferation in leukemia cells. For instance, studies indicate that this compound and its derivatives can inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is often upregulated in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | L1210 leukemia | 10 | Apoptosis induction |
N6-p-Nitrobenzyladenosine | Various cancers | 5 | FPPS inhibition |
2-Amino-N6-p-nitrobenzyladenosine | K-RAS transformed cells | 8 | Apoptosis and cell cycle arrest |
The anticancer effects are attributed to the ability of this compound to modulate signaling pathways involved in cell survival and proliferation. In particular, it has been shown to affect the expression of genes related to apoptosis and cell cycle regulation .
2. Cytokinin Activity
This compound also exhibits cytokinin-like activity, which is critical in plant biology for promoting cell division and differentiation. Studies have demonstrated that various derivatives of this compound can effectively stimulate cytokinin responses in bioassays involving plant tissues .
Table 2: Cytokinin Activity of this compound Derivatives
Compound | Bioassay Type | Activity Level |
---|---|---|
This compound | Tobacco callus | High |
2-Chloro-N6-benzyladenosine | Wheat leaf senescence | Moderate |
4-Methyl-N6-benzyladenosine | Amaranthus bioassay | Very High |
The activity varies significantly among different derivatives, suggesting that specific structural modifications can enhance or reduce their efficacy as cytokinins .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : In cancer cells, this compound activates caspases leading to programmed cell death. This process is often accompanied by changes in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm .
- FPPS Inhibition : The inhibition of FPPS disrupts cholesterol biosynthesis and affects post-translational modifications of proteins involved in oncogenic signaling pathways .
- Cytokinin Signaling : In plants, this compound mimics natural cytokinins, binding to receptors that initiate signal transduction pathways promoting cell division and differentiation .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Leukemia Treatment : A study demonstrated that treatment with this compound resulted in significant tumor regression in murine models of acute myeloid leukemia, showcasing its potential as a therapeutic agent .
- Plant Growth Promotion : Field trials indicated that application of this compound derivatives enhanced growth rates and yield in certain crops, suggesting its utility as a plant growth regulator .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing N6-Benzyladenosine derivatives as ligands in coordination chemistry?
To synthesize this compound derivatives (e.g., for platinum(II) complexes), begin by functionalizing the adenine moiety at the N6 position with benzyl groups. Use multinuclear NMR (¹H, ¹³C, and ¹⁹⁵Pt) to confirm ligand coordination and complex geometry. For purity assessment, employ high-resolution mass spectrometry (HRMS) and elemental analysis. Ensure synthetic reproducibility by documenting reaction conditions (solvent, temperature, stoichiometry) and comparing spectral data with literature precedents . For novel derivatives, provide crystallographic data (X-ray diffraction) to resolve structural ambiguities .
Q. How can researchers validate the purity and stability of this compound in cell culture studies?
Use HPLC with UV detection (e.g., at 260 nm for nucleoside absorbance) to quantify purity. For stability, incubate the compound in culture media at 37°C and sample at intervals (e.g., 0, 24, 48 hours). Compare degradation products via LC-MS. Note that this compound may undergo enzymatic conversion in biological systems; include control experiments with metabolic inhibitors (e.g., adenosine deaminase inhibitors) to isolate stability effects .
Q. What methodologies are suitable for quantifying endogenous versus exogenous this compound in plant or mammalian tissue samples?
Extract nucleotides using acidified methanol/water (80:20 v/v) and separate via reverse-phase HPLC. Differentiate endogenous and exogenous forms using isotopic labeling (e.g., ¹³C or ¹⁵N-labeled this compound as a tracer). For mass spectrometry, employ multiple reaction monitoring (MRM) to enhance specificity. Normalize data to tissue weight or protein content to account for variability .
Advanced Research Questions
Q. How do this compound-derived platinum(II) complexes circumvent cisplatin resistance mechanisms in cancer cells?
Transplatin-inspired this compound complexes exhibit altered DNA binding kinetics compared to cisplatin. Design experiments to compare adduct formation via gel electrophoresis or atomic absorption spectroscopy. Assess cellular uptake differences using inductively coupled plasma mass spectrometry (ICP-MS). To evaluate resistance bypass, test cytotoxicity in cisplatin-resistant cell lines (e.g., A2780/CP70) and measure apoptosis markers (caspase-3/7 activation) .
Q. What structural modifications enhance the antiviral or antitumor selectivity of this compound analogs?
Fluorination at the benzyl para position (e.g., 4-fluorobenzyl) increases antiviral potency by improving metabolic stability and target affinity. Use molecular docking to predict interactions with viral polymerases or tumor-related kinases. Validate selectivity via comparative cytotoxicity assays in primary vs. cancerous cells. For antiviral studies, employ plaque reduction assays (e.g., against RNA viruses) and quantify EC₅₀ values .
Q. How can contradictory data on this compound’s apoptotic effects be resolved across different cancer models?
Discrepancies may arise from cell-type-specific metabolic pathways or differential expression of adenosine receptors. Perform transcriptomic profiling (RNA-seq) to identify receptor subtypes (e.g., A₁, A₂A) in responsive vs. non-responsive cell lines. Use siRNA knockdown to isolate receptor-mediated effects. Additionally, assess mitochondrial membrane potential (JC-1 staining) and ROS production to distinguish intrinsic vs. extrinsic apoptosis pathways .
Q. What experimental controls are critical when studying this compound’s role in autophagy inhibition?
Include autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine) as positive/negative controls. Monitor autophagic flux via LC3-II/LC3-I ratio (Western blot) and p62 degradation. Use CRISPR-edited ATG5/7 knockout cells to confirm compound specificity. Account for off-target effects by cross-validating results with structurally distinct autophagy modulators .
Methodological Notes
- Data Interpretation : Address contradictory findings by contextualizing experimental conditions (e.g., serum concentration in cell culture, exposure duration) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for tumor xenograft models and humane endpoints .
- Resource Utilization : Prioritize open-access tools like SRAMP for RNA modification prediction when exploring this compound’s epigenetic roles .
Properties
IUPAC Name |
2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKNNSABYPGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874935 | |
Record name | ADENOSINE,6N-BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-16-0 | |
Record name | Benzoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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